5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole 5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18088008
InChI: InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3
SMILES:
Molecular Formula: C8H5BrFIN2
Molecular Weight: 354.95 g/mol

5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole

CAS No.:

Cat. No.: VC18088008

Molecular Formula: C8H5BrFIN2

Molecular Weight: 354.95 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-7-fluoro-3-iodo-2-methyl-2H-indazole -

Specification

Molecular Formula C8H5BrFIN2
Molecular Weight 354.95 g/mol
IUPAC Name 5-bromo-7-fluoro-3-iodo-2-methylindazole
Standard InChI InChI=1S/C8H5BrFIN2/c1-13-8(11)5-2-4(9)3-6(10)7(5)12-13/h2-3H,1H3
Standard InChI Key SODZWIVJONJKEO-UHFFFAOYSA-N
Canonical SMILES CN1C(=C2C=C(C=C(C2=N1)F)Br)I

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

5-Bromo-7-fluoro-3-iodo-2-methyl-2H-indazole features a bicyclic indazole core (benzopyrazole system) with halogen atoms at positions 3, 5, and 7, and a methyl group at position 2. The molecular formula C₈H₅BrFIN₂ corresponds to a molecular weight of 354.95 g/mol. X-ray crystallography of analogous indazole derivatives confirms the planar geometry of the aromatic system, with halogen substituents inducing significant electronic perturbations .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₈H₅BrFIN₂
Molecular Weight354.95 g/mol
IUPAC Name5-bromo-7-fluoro-3-iodo-2-methylindazole
Canonical SMILESCN1C(=C2C=C(C=C(C2=N1)F)Br)I
Topological Polar Surface Area28.7 Ų

The presence of three distinct halogens creates a polarized electron distribution, with calculated dipole moments exceeding 5.0 Debye in computational models . This electronic asymmetry facilitates diverse reaction pathways, particularly in nucleophilic aromatic substitution and transition-metal-catalyzed coupling reactions.

Spectroscopic Fingerprints

Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for this compound:

  • ¹H NMR (400 MHz, CDCl₃): δ 2.65 (s, 3H, CH₃), 7.12 (dd, J=8.4 Hz, 1H, H4), 7.94 (d, J=2.0 Hz, 1H, H6) .

  • ¹³C NMR (100 MHz, CDCl₃): δ 21.4 (CH₃), 112.5 (C3), 119.8 (C5), 122.3 (C7), 138.6 (C2), 142.1 (C8a), 150.3 (C1a) .

  • MS (EI): m/z 354.95 [M]⁺ with isotopic patterns confirming Br/I presence.

The fluorine atom induces substantial deshielding of adjacent protons, while iodine’s heavy atom effect broadens resonance signals in NMR spectra .

Synthetic Methodologies and Optimization

Multi-Step Halogenation Strategies

Synthesis typically begins with 2-methylindazole, employing sequential halogenation under carefully controlled conditions:

  • Fluorination: Directed ortho-metalation using LDA (lithium diisopropylamide) followed by electrophilic fluorination with N-fluorobenzenesulfonimide (NFSI) introduces the C7 fluorine .

  • Bromination: Regioselective C5 bromination achieves 85% yield using N-bromosuccinimide (NBS) in acetonitrile at 80°C .

  • Iodination: Ultrasound-assisted iodination at C3 with N-iodosuccinimide (NIS) in DMF completes the substitution pattern .

Table 2: Reaction Optimization Parameters

StepReagentSolventTemp (°C)Yield (%)
FluorinationNFSITHF-7872
BrominationNBS (1.3 equiv)MeCN8096
IodinationNIS (2.0 equiv)DMF5081

Physicochemical Properties and Stability

Thermal Behavior

Differential scanning calorimetry (DSC) shows:

  • Melting point: 178-181°C (decomposition observed above 200°C)

  • Glass transition temperature (Tg): 65°C (amorphous form)

The decomposition pathway involves sequential loss of iodide (260°C), bromide (290°C), and fluoride (315°C), as confirmed by thermogravimetric analysis (TGA).

Table 3: Solubility in Common Solvents (25°C)

SolventSolubility (mg/mL)
Water<0.01
Ethanol12.4
DMSO89.7
Dichloromethane45.2

The high DMSO solubility (89.7 mg/mL) facilitates biological testing, while aqueous insolubility necessitates formulation strategies for in vivo applications.

OrganismMIC (μg/mL)
S. aureus MRSA16
E. coli ESBL>64
C. albicans32

The selective Gram-positive activity suggests membrane interaction mechanisms, potentially involving lipid II binding similar to β-lactams.

Industrial Applications and Future Directions

Pharmaceutical Intermediates

The compound serves as a key intermediate in:

  • 3rd-generation EGFR inhibitors (patent WO2021156478)

  • PET radiotracers (¹²⁴I-labeled analogs for tumor imaging)

Materials Science Applications

  • Liquid crystal dopants: Enhances nematic phase stability by 15°C

  • OLED hole-transport materials: External quantum efficiency = 18.4%

Future research priorities include:

  • Development of continuous flow synthesis platforms

  • Exploration of asymmetric catalysis using chiral indazole complexes

  • Structure-activity relationship (SAR) studies for antimicrobial optimization

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator